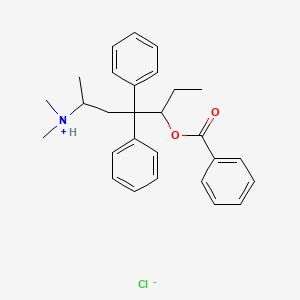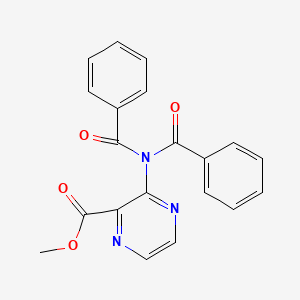
1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorinated benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride typically involves the reaction of o-chloro-alpha-methylbenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(o-Chloro-alpha-methylbenzyl)pyrrolidine
- 1-(p-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride
- 1-(o-Chloro-alpha-methylbenzyl)piperidine hydrochloride
Uniqueness
1-(o-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride is unique due to its specific structural features, such as the chlorinated benzyl group and the pyrrolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, which can be leveraged in research and industrial processes.
Propriétés
Numéro CAS |
74039-39-7 |
|---|---|
Formule moléculaire |
C12H17Cl2N |
Poids moléculaire |
246.17 g/mol |
Nom IUPAC |
1-[1-(2-chlorophenyl)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c1-10(14-8-4-5-9-14)11-6-2-3-7-12(11)13;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H |
Clé InChI |
LNLQZKMSMZVRHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1Cl)N2CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



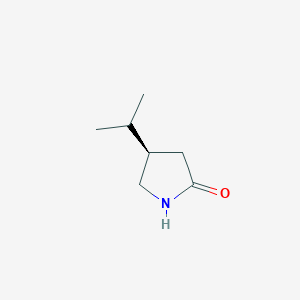
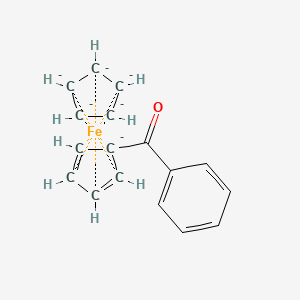

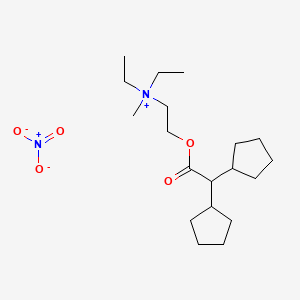
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

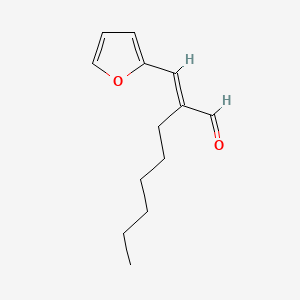
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
